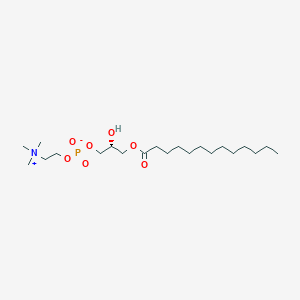

1-Tridecanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRCJJWBAXNAPE-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347065 | |

| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20559-17-5 | |

| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification of 1 Tridecanoyl Sn Glycero 3 Phosphocholine and Analogs

De Novo Chemical Synthesis Approaches

The de novo chemical synthesis of 1-Tridecanoyl-sn-glycero-3-phosphocholine presents a significant challenge due to the potential for acyl migration, where the acyl chain moves from the sn-1 to the sn-2 position of the glycerol (B35011) backbone. To achieve a regioselective synthesis, protecting group strategies are often employed.

A common approach involves the acylation of sn-glycero-3-phosphocholine (GPC) with a tridecanoyl donor. One effective method utilizes tridecanoic anhydride (B1165640) in the presence of a catalyst such as 4-pyrrolidinopyridine. nih.gov This reaction is typically carried out in a suitable solvent mixture, for instance, benzene-dimethylsulfoxide (DMSO), at a controlled temperature to favor the formation of the desired 1-acyl product. nih.gov The use of fatty acid anhydrides offers a high-yield route to various phosphatidylcholines, and by controlling the stoichiometry, the synthesis can be directed towards the mono-acylated lysophosphatidylcholine (B164491). nih.gov

Another strategy in phospholipid synthesis starts with a chiral precursor like 3-tetrahydropyranyl-sn-glycerol. This allows for the sequential and specific introduction of the acyl chain at the sn-1 position, followed by phosphorylation and introduction of the choline (B1196258) headgroup to yield the target lysophosphatidylcholine.

Table 1: Key Reagents in the Chemical Synthesis of 1-Acyl-sn-glycero-3-phosphocholines

| Reagent/Starting Material | Role in Synthesis | Reference |

| sn-Glycero-3-phosphocholine (GPC) | Glycerol and phosphocholine (B91661) backbone | nih.gov |

| Tridecanoic Anhydride | Acyl group donor | nih.gov |

| 4-Pyrrolidinopyridine | Acylation catalyst | nih.gov |

| 3-Tetrahydropyranyl-sn-glycerol | Chiral precursor for regioselective acylation |

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic methods provide a highly specific alternative to chemical synthesis, often avoiding the issue of acyl migration and proceeding under milder reaction conditions.

One prominent enzymatic approach is the lipase-catalyzed esterification of sn-glycero-3-phosphocholine (GPC) with tridecanoic acid. Immobilized lipases, such as Novozym 435 (from Candida antarctica), Lipozyme TLIM (from Thermomyces lanuginosus), and Lipozyme RMIM (from Rhizomucor miehei), are effective catalysts for this reaction. nih.govresearchgate.net The reaction can be performed in a solvent-free medium or in an organic solvent like n-hexane. nih.govresearchgate.net Key parameters that influence the yield of the desired this compound include temperature, substrate molar ratio (GPC to fatty acid), and enzyme loading. researchgate.net For instance, studies on the synthesis of oleoyl-lysophosphatidylcholine have shown that a high yield can be achieved with a substrate ratio of 1:20 (GPC to oleic acid) and an enzyme amount of 10% (w/w of substrates) at 50°C. researchgate.net Similar conditions can be adapted for the synthesis with medium-chain fatty acids like tridecanoic acid.

Another significant enzymatic route is the selective hydrolysis of a di-acyl phosphatidylcholine, such as 1,2-ditridecanoyl-sn-glycero-3-phosphocholine (B3044078), using phospholipase A2 (PLA2). researchgate.netnih.govbalsinde.org PLA2 specifically cleaves the ester bond at the sn-2 position of the glycerol backbone, yielding the corresponding 1-acyl-lysophosphatidylcholine and a free fatty acid. nih.govbalsinde.org This reaction is a cornerstone of phospholipid metabolism in biological systems and is widely utilized for the laboratory-scale production of lysophospholipids. nih.govwikipedia.org

Table 2: Enzymes in the Synthesis and Metabolism of 1-Acyl-sn-glycero-3-phosphocholines

| Enzyme | Reaction Catalyzed | Biological/Synthetic Role | Reference |

| Lipase (e.g., Novozym 435) | Esterification of GPC with a fatty acid | De novo enzymatic synthesis | nih.govresearchgate.net |

| Phospholipase A2 (PLA2) | Hydrolysis of the sn-2 acyl chain of a diacyl-PC | Production from diacyl-PC; cellular metabolism | researchgate.netnih.govbalsinde.org |

| Lecithin-cholesterol acyltransferase (LCAT) | Transfer of a fatty acid from PC to cholesterol | Formation of lysophosphatidylcholines in plasma | mdpi.com |

Derivatization for Functional Probes and Analogs

To study the biological roles and metabolic fate of this compound, various derivatization strategies are employed to create functionalized probes and analogs.

Alkyl Chain Modifications

Modifications to the tridecanoyl chain can be made to introduce reporter groups or to alter the compound's metabolic stability. A key modification is the replacement of the ester linkage with an ether linkage, creating an ether-linked lysophosphatidylcholine analog. nih.govnih.govlipotype.com These ether lipids are resistant to hydrolysis by lipases, which increases their biological half-life and makes them useful for studying long-term cellular effects. The synthesis of such analogs typically involves starting with a protected glycerol derivative where the alkyl chain is introduced via an ether bond.

Headgroup Modifications

The phosphocholine headgroup can also be modified to alter the molecule's physical properties and biological activity. nih.gov Synthetic strategies allow for the systematic modification of the polar headgroup region. nih.gov For instance, the distance between the phosphorus and nitrogen atoms can be incrementally increased by using homologous bromoalkanols in the phosphorylation step, followed by reaction with trimethylamine. nih.gov Such modifications can influence the interaction of the lysophosphatidylcholine with enzymes and receptors.

Isotopic Labeling for Tracer Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound in biological systems. Stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. nih.govnih.gov One approach involves the metabolic labeling of organisms, such as C. elegans or plants, by feeding them with ¹³C- and ¹⁵N-enriched substrates. nih.govnih.govresearchgate.net The labeled phospholipids (B1166683) can then be extracted and the desired labeled lysophosphatidylcholine can be isolated or synthesized from the labeled precursors (e.g., labeled GPC). This allows for the quantification of phospholipid dynamics and turnover rates using mass spectrometry. nih.govnih.gov

Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of 1-Tridecanoyl-sn-glycero-3-phosphocholine, providing the necessary separation from other lipid species that may interfere with accurate quantification. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be class separation or separation of individual molecular species.

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful tool for high-throughput lipid analysis, offering rapid and efficient separation of lipid classes. In UHPSFC, a supercritical fluid, most commonly carbon dioxide, is used as the main mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional liquid chromatography.

For the analysis of lysophosphatidylcholines like this compound, UHPSFC is typically used for lipid class separation. This approach separates lipids based on the polarity of their head groups. As a result, different lipid classes, such as lysophosphatidylcholines (LPCs), phosphatidylcholines (PCs), and sphingomyelins (SMs), elute in distinct retention time windows, which simplifies the subsequent mass spectrometric analysis and can reduce ion suppression effects. The separation is typically achieved on a column with a polar stationary phase, such as silica or diol. A polar organic solvent, referred to as a modifier, is added to the supercritical CO2 to modulate the mobile phase strength and facilitate the elution of polar lipids.

The following table outlines typical parameters for the analysis of lysophosphatidylcholines using UHPSFC-MS/MS.

| Parameter | Value |

| Column | Acquity UPC2 BEH (100 mm x 3.0 mm, 1.7 µm) |

| Mobile Phase A | CO2 |

| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 10 mM Ammonium Acetate |

| Gradient | 2% B to 40% B over 5 minutes |

| Flow Rate | 1.5 mL/min |

| Back Pressure | 1500 psi |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the separation of polar and amphiphilic lipids, including this compound. HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This technique is particularly well-suited for the separation of lipid classes based on the polarity of their head groups.

In a typical HILIC separation of lysophosphatidylcholines, a silica or amide-based column is used. The mobile phase usually consists of a high percentage of acetonitrile with a smaller percentage of an aqueous buffer, such as ammonium formate or ammonium acetate. Under these conditions, more polar analytes, like LPCs, are more strongly retained on the stationary phase. The elution of different lipid classes is then achieved by increasing the proportion of the aqueous component in the mobile phase. This method provides excellent separation of LPCs from other less polar lipid classes.

Below are representative conditions for the analysis of lysophosphatidylcholines by HILIC-MS.

| Parameter | Value |

| Column | Acquity UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Gradient | 95% A to 70% A over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 2 µL |

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique that separates molecules based on their hydrophobicity. In the context of lipid analysis, RPLC is employed to separate individual lipid species within a class. For lysophosphatidylcholines, this means that separation is based on the length and degree of unsaturation of the single acyl chain.

In an RPLC setup, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase. For the analysis of this compound, a mobile phase consisting of a mixture of water, methanol, and/or acetonitrile is commonly employed, often with additives like ammonium formate or acetate to improve peak shape and ionization efficiency. In this system, lysophosphatidylcholines with longer and more saturated acyl chains, being more hydrophobic, are retained longer on the column. Therefore, this compound (LPC 13:0) would elute earlier than LPCs with longer saturated acyl chains like palmitoyl (B13399708) (16:0) or stearoyl (18:0).

A typical set of parameters for RPLC-MS analysis of lysophosphatidylcholines is provided below.

| Parameter | Value |

| Column | Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |

| Gradient | 30% B to 100% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55 °C |

| Injection Volume | 5 µL |

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of lipids due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with the chromatographic techniques described above, it provides a powerful platform for the comprehensive analysis of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like lysophosphatidylcholines. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. In a typical MS/MS experiment for the quantification of this compound, a precursor ion corresponding to the protonated molecule [M+H]+ is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. For all phosphatidylcholines and lysophosphatidylcholines, a characteristic fragmentation pathway involves the cleavage of the phosphocholine (B91661) headgroup, which results in a highly specific product ion at a mass-to-charge ratio (m/z) of 184.07. This specific fragmentation is often used in a precursor ion scan to selectively detect all LPCs and PCs in a complex mixture. For quantitative analysis, a specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), is monitored. Notably, this compound (LysoPC 13:0) is frequently used as an internal standard for the quantification of other lysophosphatidylcholine (B164491) species in biological samples.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Precursor Ion (m/z) | 454.3 (for [M+H]+ of LPC 13:0) |

| Product Ion (m/z) | 184.07 |

| Collision Energy | 25 eV |

High-Resolution Mass Spectrometry (HRMS), including Orbitrap

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This capability is invaluable for the unambiguous identification of lipids in complex mixtures. The Orbitrap mass analyzer is a prominent type of HRMS instrument that can achieve very high resolution and mass accuracy.

When analyzing this compound with an Orbitrap mass spectrometer, the instrument measures the m/z of the precursor ion with a very high degree of precision (typically to within 5 parts per million). This high mass accuracy significantly increases the confidence in the identification of the compound by distinguishing it from other molecules that may have the same nominal mass but a different elemental composition. Furthermore, the high resolution of the Orbitrap can resolve isobaric interferences, which are different molecules that have very similar masses. In MS/MS mode, the accurate mass measurement of fragment ions provides further structural confirmation.

| Parameter | Value |

| Mass Analyzer | Orbitrap |

| Resolution | 70,000 at m/z 200 |

| Mass Accuracy | < 5 ppm |

| Scan Range (m/z) | 150 - 1000 |

| Ionization Mode | Positive ESI |

| AGC Target | 1e6 |

| Maximum Injection Time | 100 ms |

| HCD Collision Energy | 30 ± 10 eV |

Applications of Internal Standards in Quantitative Lipidomics

In the field of quantitative lipidomics, the use of internal standards is crucial for achieving accurate and reproducible measurements of lipid species from complex biological samples. Internal standards help to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry (MS) or other analytical platforms. For the quantification of lysophosphatidylcholines (LPCs), including this compound, the ideal internal standard is a structurally similar molecule that is not naturally present in the biological system being studied.

Odd-carbon chain lysophospholipids are widely employed as internal standards in lipidomics because the vast majority of naturally occurring lipids in mammalian systems contain even-carbon fatty acyl chains. avantiresearch.com This distinction allows the internal standard to be easily distinguished from endogenous lipids in the mass spectrometer. For instance, lysophosphatidylcholines with odd-numbered acyl chains, such as LPC(17:0) (1-heptadecanoyl-sn-glycero-3-phosphocholine), are commonly used. metabolomicsworkbench.org this compound (LPC 13:0) itself can serve as an internal standard for the quantification of other, more biologically prevalent, lysophospholipids.

The fundamental principle is that the internal standard is added at a known concentration to the sample at the earliest stage of processing. It experiences the same extraction inefficiencies and ionization suppression or enhancement effects in the mass spectrometer as the analyte of interest (the endogenous lipid). By comparing the signal intensity of the endogenous lipid to the signal intensity of the co-eluting internal standard, a precise quantification can be made. Due to varying ionization efficiencies across different lipid classes and even within the same class (depending on acyl chain length and saturation), using multiple internal standards that bracket the range of biologically relevant species is a common and recommended practice. avantiresearch.com

The selection and application of these standards are foundational to robust lipidomics workflows, enabling the normalization of data and reliable quantification of specific lipid molecules like this compound when it is the analyte, or using it as a standard for others. avantiresearch.com

Table 1: Examples of Odd-Carbon Lysophospholipid Internal Standards

| Compound Name | Abbreviation | Application Notes |

|---|---|---|

| This compound | LPC(13:0) | Used as an internal standard for quantification of other lysophosphatidylcholines. avantiresearch.com |

| 1-Heptadecanoyl-sn-glycero-3-phosphocholine | LPC(17:0) | A common internal standard in shotgun and LC-MS-based lipidomics for the LPC class. metabolomicsworkbench.org |

Other Spectroscopic and Biophysical Methods for Characterization in Complex Matrices

Beyond mass spectrometry, a variety of other spectroscopic and biophysical methods are essential for the separation and characterization of this compound, especially within complex biological matrices. These techniques provide complementary information regarding the structure, purity, and quantity of the lipid.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phospholipids (B1166683). nih.govresearchgate.netlibretexts.org Different HPLC modes can be employed to separate lysophosphatidylcholines from other lipid classes.

Normal-Phase HPLC: Separates lipids based on the polarity of their head groups. In this mode, lysophospholipids like LPCs, being more polar than their diacyl counterparts (phosphatidylcholines), are retained longer on the column. mdpi.com

Reversed-Phase HPLC: Separates lipids based on the hydrophobicity of their acyl chains. This method is effective for separating different molecular species within the same lipid class, for example, separating LPC(13:0) from LPC(16:0) or LPC(18:1). libretexts.org

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for separating polar compounds and provides good separation of lipid classes based on head group polarity. mdpi.com

When coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC allows for the quantification of lipid classes without requiring chromophores, as these detectors' responses are proportional to the mass of the analyte. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for both structural elucidation and quantification of phospholipids.

³¹P NMR Spectroscopy: This is a highly selective method for phospholipid analysis. Since each phospholipid class contains a single phosphorus atom in a unique chemical environment, it produces a distinct signal in the ³¹P NMR spectrum. This allows for the unambiguous identification and quantification of different phospholipid classes, including lysophosphatidylcholines, in a mixture. mdpi.com The concentration can be determined accurately by using an internal standard with a known concentration. mdpi.com

¹H NMR Spectroscopy: While the long acyl chains in lipids can lead to overlapping signals, specific protons, such as those on the glycerol (B35011) backbone or the choline (B1196258) headgroup, have characteristic chemical shifts that can aid in identification and structural confirmation. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a classic and valuable method for the separation of lipid classes. It is often used for preparative separation or for initial screening of the lipid composition of a sample. Different solvent systems allow for the separation of LPCs from phosphatidylcholines, phosphatidylethanolamines, and other lipid classes. mdpi.com The separated lipids can be visualized with general stains like iodine or specific stains for phosphate (B84403) groups.

Table 2: Summary of Analytical Methods for this compound

| Technique | Principle of Separation/Detection | Information Obtained |

|---|---|---|

| Normal-Phase HPLC | Polarity of the head group | Separation of lipid classes (e.g., LPC from PC). nih.govresearchgate.netmdpi.com |

| Reversed-Phase HPLC | Hydrophobicity of the acyl chain | Separation of molecular species within a class (e.g., LPC 13:0 from LPC 16:0). libretexts.org |

| ³¹P NMR Spectroscopy | Unique chemical environment of the phosphorus atom | Identification and quantification of phospholipid classes. mdpi.com |

| ¹H NMR Spectroscopy | Chemical environment of protons | Structural confirmation. |

| Thin-Layer Chromatography | Differential partitioning between stationary and mobile phases | Preparative or analytical separation of lipid classes. |

Enzymatic Interactions and Metabolic Pathways of 1 Tridecanoyl Sn Glycero 3 Phosphocholine

Hydrolysis by Phospholipases and Phosphodiesterases

Hydrolysis is a primary catabolic route for 1-tridecanoyl-sn-glycero-3-phosphocholine, mediated by enzymes that cleave specific ester bonds. This process releases its constituent parts for use in other metabolic pathways.

Lysophospholipases are a class of hydrolase enzymes responsible for the deacylation of lysophospholipids. nih.gov These enzymes catalyze the hydrolysis of the acyl group from the glycerol (B35011) backbone of this compound. This reaction yields glycerophosphocholine (GPC) and a free fatty acid, in this case, tridecanoic acid.

The activity of lysophospholipases is vital for regulating the cellular concentration of lysophospholipids, which can act as signaling molecules but are cytotoxic at high levels. researchgate.net Different lysophospholipases exhibit varying substrate specificities based on the acyl chain and the polar head group. nih.gov While specific studies on the C13:0 acyl chain of this compound are not extensively detailed, the general activity of these enzymes on a broad range of lysophosphatidylcholines suggests its susceptibility to this enzymatic action. nih.gov

Table 1: Lysophospholipase-Mediated Hydrolysis

| Substrate | Enzyme | Products |

|---|

Ectonucleotide pyrophosphatase/phosphodiesterase 6 (ENPP6) is a choline-specific glycerophosphodiesterase that plays a significant role in choline (B1196258) metabolism. nih.govnih.gov This enzyme hydrolyzes the phosphodiester bond in glycerophosphocholine (GPC) and lysophosphatidylcholine (B164491) (LPC) to release phosphocholine (B91661) and the corresponding glycerol derivative. uniprot.orguniprot.org

Research indicates that ENPP6 has a preference for LPCs with short (C12:0 and C14:0) or polyunsaturated fatty acids. uniprot.orguniprot.orggenecards.org Given that the tridecanoyl (C13:0) group of this compound falls between the preferred short-chain substrates, it is a plausible substrate for ENPP6. The action of ENPP6 on this compound would yield 1-tridecanoyl-sn-glycerol and phosphocholine, thereby contributing to the cellular pool of choline precursors. nih.govuniprot.org

Table 2: ENPP6-Mediated Hydrolysis of this compound

| Substrate | Enzyme | Products | Cellular Role |

|---|

Acyltransferase-Mediated Remodeling (e.g., Land's Cycle)

The fatty acid composition of cellular membranes is not static but is constantly remodeled to adapt to changing cellular needs. The Land's cycle is a major pathway for this remodeling process, involving the deacylation and subsequent reacylation of phospholipids (B1166683). nih.govnih.gov this compound is a key intermediate in this cycle.

Lysophosphatidylcholine Acyltransferases (LPCATs) are central enzymes in the Land's cycle. nih.govoup.com They catalyze the reacylation of lysophosphatidylcholine at the sn-2 position, using acyl-CoA as the acyl donor, to synthesize phosphatidylcholine. nih.govnih.gov In this context, this compound serves as an acyl acceptor.

LPCAT enzymes exhibit specificity for both the lysophospholipid and the acyl-CoA substrate. biorxiv.orgnih.gov The reacylation of this compound by an LPCAT would result in the formation of a phosphatidylcholine molecule with tridecanoic acid at the sn-1 position and a different fatty acid at the sn-2 position. This process is fundamental for introducing specific fatty acids, such as polyunsaturated fatty acids, into cellular membranes to maintain their fluidity and function. researchgate.net

Transacylation refers to the transfer of an acyl group from one molecule to another. In the context of phospholipid metabolism, CoA-independent transacylation systems can remodel fatty acid composition. mdpi.com This process involves the direct transfer of a fatty acid from a donor phospholipid to an acceptor lysophospholipid, such as this compound.

Another relevant mechanism is catalyzed by lysophosphatidylcholine:lysophosphatidylcholine acyltransferase. This enzyme can transfer a fatty acid from one molecule of lysophosphatidylcholine to another, yielding a molecule of phosphatidylcholine and a molecule of glycerophosphocholine. nih.gov If two molecules of this compound were substrates, this would produce 1,2-ditridecanoyl-sn-glycero-3-phosphocholine (B3044078) and GPC.

Role as a Precursor in Choline and Phosphatidylcholine Biosynthesis

This compound serves as a direct precursor for two vital biomolecules: choline and phosphatidylcholine.

As discussed, the hydrolytic action of ENPP6 on this compound releases phosphocholine, which can be further hydrolyzed to choline. nih.govuniprot.org Choline is an essential nutrient required for the synthesis of the neurotransmitter acetylcholine (B1216132) and is a primary component of several major phospholipids. nih.govnih.gov

Furthermore, this compound is a direct intermediate in the synthesis of phosphatidylcholine via the Land's cycle. nih.govnih.gov Its reacylation by LPCATs leads to the formation of a mature phosphatidylcholine molecule, which is the most abundant phospholipid in mammalian membranes and is essential for membrane structure and function. ebi.ac.uksemanticscholar.org This remodeling pathway allows for the precise tailoring of the fatty acid composition of phosphatidylcholines to meet specific cellular requirements. researchgate.net

Table 3: Metabolic Fates of this compound

| Pathway | Key Enzyme(s) | Product(s) | Metabolic Significance |

|---|---|---|---|

| Hydrolysis | Lysophospholipase | Tridecanoic acid, sn-Glycero-3-phosphocholine | Regulation of lysophospholipid levels |

| Hydrolysis | ENPP6 | 1-Tridecanoyl-sn-glycerol, Phosphocholine | Choline precursor synthesis |

| Acyl-CoA Dependent Acylation (Land's Cycle) | LPCAT | Phosphatidylcholine | Phospholipid remodeling and synthesis |

Metabolic Intermediary Functions in Lipid Homeostasis

The metabolic fate of this compound is primarily dictated by the activity of two key enzyme families: lysophosphatidylcholine acyltransferases (LPCATs) and lysophospholipases. These enzymes, with their distinct substrate specificities, determine whether the molecule is re-acylated to form a phosphatidylcholine or catabolized, thereby influencing the cellular lipid profile.

Enzymatic Acylation and Deacylation Cycles

The primary pathways governing the turnover of this compound are the acylation and deacylation reactions that are part of the Lands cycle. This cycle allows for the remodeling of fatty acid chains in phospholipids, enabling cells to adapt their membrane composition in response to various physiological stimuli.

Lysophosphatidylcholine Acyltransferases (LPCATs): These enzymes catalyze the transfer of a fatty acyl group from an acyl-CoA donor to the free hydroxyl group at the sn-2 position of a lysophosphatidylcholine, thereby reforming a diacyl-phosphatidylcholine. While the substrate specificity of LPCATs for an LPC with an odd-chain fatty acid like tridecanoic acid is not extensively documented, studies on various LPCAT isoforms have revealed preferences for certain acyl-CoA species. For instance, some LPCATs show a higher affinity for unsaturated acyl-CoAs. nih.govmdpi.com The activity of LPCATs is crucial for the incorporation of specific fatty acids into cellular membranes, thus playing a significant role in maintaining the physicochemical properties of the lipid bilayer.

Lysophospholipases: These enzymes hydrolyze the ester bond of lysophosphatidylcholines, releasing the fatty acid and glycerophosphocholine. Several lysophospholipases have been identified, each with a distinct hydrolytic profile for lysophospholipids differing in their polar headgroups and fatty acyl substituents. nih.gov The action of lysophospholipases on this compound would release tridecanoic acid. The catabolism of a similar molecule, 1-acyl-2-acetyl-sn-glycero-3-phosphocholine, in human neutrophils primarily involves the removal of the long-chain fatty acid at the sn-1 position. nih.gov

The balance between the activities of LPCATs and lysophospholipases is a critical determinant of the cellular concentration of this compound and other LPCs, thereby ensuring lipid homeostasis. nih.govnih.gov

Role in Phospholipid Remodeling

This compound is an important intermediate in the remodeling of cellular phospholipids. The Lands cycle, in which this LPC participates, is a continuous process of deacylation and re-acylation that allows for the modification of the fatty acid composition of membrane phospholipids. This remodeling is essential for various cellular functions, including the regulation of membrane fluidity, the formation of signaling domains, and the generation of lipid second messengers.

The presence of an odd-chain fatty acid, tridecanoic acid, in this compound is of particular interest. Odd-chain fatty acids are less common than their even-chained counterparts and their metabolism can have distinct physiological implications. The incorporation and turnover of tridecanoic acid within the cellular phospholipid pool via the intermediacy of this compound contribute to the diversity of the cellular lipidome.

Contribution to the Cellular Acyl-CoA Pool

The catabolism of this compound by lysophospholipases releases tridecanoic acid. This odd-chain fatty acid can then be activated to its CoA derivative, tridecanoyl-CoA, and enter the cellular acyl-CoA pool. From here, it can be utilized in various metabolic pathways:

Beta-oxidation: Tridecanoyl-CoA can undergo mitochondrial beta-oxidation. The final cycle of beta-oxidation of an odd-chain fatty acid yields propionyl-CoA and acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, highlighting a key difference from the metabolism of even-chain fatty acids which exclusively produce acetyl-CoA.

Re-esterification: Tridecanoyl-CoA can be used by acyltransferases to re-esterify other lysophospholipids or glycerol-3-phosphate, contributing to the synthesis of various lipid species.

The metabolic fate of the released tridecanoic acid is dependent on the metabolic state of the cell and the activities of the relevant enzymes.

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed | Metabolic Pathway |

| Lysophosphatidylcholine Acyltransferases (LPCATs) | LPCAT1 | This compound + Acyl-CoA → Phosphatidylcholine + CoA-SH | Phospholipid Remodeling (Lands Cycle) |

| Lysophospholipases | LYPLA1, LYPLA2 | This compound → Tridecanoic acid + sn-Glycero-3-phosphocholine | Catabolism |

Table 2: Potential Fates of Metabolites from this compound Catabolism

| Metabolite | Subsequent Metabolic Pathway | Key Products |

| Tridecanoic Acid | Fatty Acid Activation & Beta-oxidation | Acetyl-CoA, Propionyl-CoA |

| sn-Glycero-3-phosphocholine | Further hydrolysis | Glycerol-3-phosphate, Choline |

Membrane Biophysics and Interactions

Incorporation into Model Membrane Systems

1-Tridecanoyl-sn-glycero-3-phosphocholine, as a single-chained amphiphile, exhibits distinct behaviors when introduced into aqueous environments, leading to the formation of various supramolecular structures that are invaluable for mimicking biological membranes.

Lysophospholipids like this compound are characterized by their propensity to form micelles in aqueous solutions. This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). The CMC is a key property that is highly dependent on the molecular structure of the amphiphile, particularly the length of its acyl chain.

Table 1: Critical Micelle Concentration (CMC) of 1-Acyl-sn-glycero-3-phosphocholines

| Acyl Chain (No. of Carbons) | Common Name | CMC (mM) |

| 10 | 1-Decanoyl | 7.0 sigmaaldrich.com |

| 12 | 1-Dodecanoyl | 0.70 sigmaaldrich.com |

| 13 | 1-Tridecanoyl | ~0.2 (estimated) |

| 14 | 1-Tetradecanoyl | 0.070 sigmaaldrich.com |

| 16 | 1-Hexadecanoyl | 0.007 sigmaaldrich.com |

The properties of the micelles, such as their size (aggregation number) and shape, are also influenced by the acyl chain length. The tridecanoyl chain contributes to a hydrophobic core that dictates the micelle's dimensions, providing a specific environment that is crucial for its function as a membrane-mimetic and solubilizing agent.

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, serving as a fundamental model for the cell membrane. xiahepublishing.com Bicelles are another class of membrane mimetics, typically disc-shaped aggregates formed by mixing a long-chain phospholipid with a short-chain phospholipid or a detergent.

Due to its single acyl chain, this compound has a conical molecular shape, which favors the high curvature of micelles rather than the planar structure of a bilayer. Consequently, it does not typically form stable liposomes on its own. However, it can be incorporated in small quantities into bilayers composed of double-chained phospholipids (B1166683). In such mixed systems, it can modulate the physical properties of the liposome, such as its curvature and stability.

In the context of bicelles, lysophospholipids can potentially act as the "edge-capping" or detergent-like component that stabilizes the rim of the lipid disc. While not a traditional choice, its intermediate chain length could offer unique properties to the resulting bicelle system, influencing its size, stability, and suitability for studying membrane-associated proteins.

The incorporation of lysophospholipids into a pre-existing lipid bilayer has significant consequences for the membrane's stability and dynamics. The cone-like geometry of this compound introduces positive curvature stress into the membrane, which can destabilize the bilayer structure. researchgate.netnih.gov

At low concentrations, this can lead to an increase in membrane fluidity and permeability. nih.gov Studies on similar lysophosphatidylcholines show that their insertion can alter the packing of adjacent phospholipids, disrupting the ordered arrangement and creating transient pores or defects. nih.gov As the concentration of the lysophospholipid increases, it can lead to the complete solubilization of the bilayer into mixed micelles. Research has shown that for liquid-crystalline bilayers, micellization occurs when lysophosphatidylcholine (B164491) concentration reaches 30-35 mol%. nih.gov This bilayer-destabilizing property is a critical aspect of its biological activity and its application as a detergent in laboratory settings. The incorporation of cholesterol can counteract this destabilizing effect. nih.gov

Interaction with Membrane Proteins and Lipoprotein Complexes

The detergent properties of this compound make it a useful tool for the study of membrane proteins, which are notoriously difficult to handle outside of their native lipid environment.

Solubilization is the process of extracting membrane proteins from the lipid bilayer into a soluble form. sigmaaldrich.com Detergents like this compound achieve this by partitioning into the membrane and, above their CMC, forming mixed micelles that incorporate both the protein and lipids. sigmaaldrich.com

The effectiveness of a detergent is tied to its CMC and the properties of its micelles. A detergent with a relatively high CMC, like that estimated for this compound, can be advantageous as it is more easily removed by methods like dialysis, which is often a necessary step for reconstituting the protein into a different membrane-mimetic system (e.g., liposomes or nanodiscs) for functional studies. nih.gov The choice of detergent is critical, as a successful solubilization protocol extracts the protein in high yield while preserving its native, active conformation. sigmaaldrich.com

Once solubilized, the detergent micelle forms a surrogate membrane environment around the protein. The physical properties of this micelle, including the length of the detergent's alkyl chain, are paramount for maintaining the protein's structural integrity and function. wlu.ca

The 13-carbon chain of this compound provides a specific hydrophobic thickness to the micellar belt surrounding the protein. This hydrophobic matching between the detergent and the transmembrane domains of the protein is crucial. A mismatch can lead to conformational changes, instability, and loss of function. nih.gov Therefore, having a range of detergents with varying chain lengths, including the less common odd-numbered chains like tridecanoyl, provides researchers with a more extensive toolkit to find the optimal conditions for stabilizing a particular membrane protein. The phosphocholine (B91661) headgroup also plays a role, interacting with the hydrophilic loops of the protein and influencing its solubility and stability in the detergent complex.

Modulation of Membrane Fluidity and Organization

The biophysical properties of cellular membranes are profoundly influenced by their lipid composition. This compound, as a constituent of the glycerophospholipid class, plays a role in modulating the fluidity and organization of lipid bilayers. The defining characteristic of this molecule is its single tridecanoyl (13:0) acyl chain, which has an odd number of carbon atoms. This feature distinguishes it from the more commonly occurring phospholipids that typically possess acyl chains with an even number of carbons.

The fluidity of a lipid membrane is largely dependent on the packing of its constituent acyl chains. The length and degree of saturation of these chains are critical determinants of the phase behavior of the membrane. Longer and more saturated acyl chains tend to pack more tightly, leading to a more ordered, gel-like state with reduced fluidity. Conversely, shorter or unsaturated acyl chains introduce packing defects, resulting in a more disordered, liquid-crystalline state with increased fluidity.

The presence of a 13-carbon saturated acyl chain in this compound suggests that it would contribute to a relatively fluid membrane state compared to its longer-chain counterparts such as those containing palmitoyl (B13399708) (16:0) or stearoyl (18:0) chains. Research on various phosphatidylcholines has demonstrated a clear trend where a decrease in acyl chain length leads to a lower main phase transition temperature (Tm), the temperature at which the membrane transitions from a gel to a liquid-crystalline phase. This indicates that membranes incorporating this compound would be expected to have a lower Tm and thus exist in a more fluid state at physiological temperatures.

Furthermore, the odd-numbered carbon chain of the tridecanoyl group can influence the packing efficiency within the lipid bilayer. Even-numbered acyl chains can pack together more uniformly, maximizing van der Waals interactions. The introduction of an odd-numbered chain can disrupt this ordered packing, creating small voids and increasing the motional freedom of neighboring lipid molecules, thereby further enhancing membrane fluidity.

The organization of the membrane is also affected. As a lysophospholipid (possessing a single acyl chain), this compound has a conical molecular shape. When inserted into a bilayer composed predominantly of cylindrical diacyl phospholipids, it can alter the local curvature of the membrane. This property is significant in various cellular processes that involve membrane budding, fusion, and vesiculation. The localized enrichment of such lipids can induce membrane strain and facilitate the formation of non-lamellar structures.

Table 1: Comparative Phase Transition Temperatures of Saturated Phosphatidylcholines

| Phosphatidylcholine Species | Acyl Chain Composition | Main Phase Transition Temperature (Tm) (°C) |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | 12:0/12:0 | -1.8 |

| This compound | 13:0 | Estimated to be lower than DMPC |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (B53960) | 14:0/14:0 | 23.9 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | 16:0/16:0 | 41.3 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | 18:0/18:0 | 55.1 |

| Note: The Tm for this compound is an estimation based on the trend observed with other saturated phosphatidylcholines, as specific experimental data is not readily available. Data for other lipids are compiled from various biophysical studies. |

Lipid Hydrolysis in Membrane Environments

This compound, within a membrane environment, is susceptible to enzymatic hydrolysis. This process is primarily mediated by a class of enzymes known as phospholipases. The specific type of phospholipase determines which ester bond within the phospholipid is cleaved, leading to the generation of distinct bioactive lipid molecules.

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the ester bond at the sn-2 position of the glycerol (B35011) backbone. However, as this compound is a lysophospholipid with an acyl chain at the sn-1 position, it is not a direct substrate for PLA2. Instead, the relevant enzymes for its hydrolysis are Phospholipase A1 (PLA1) and Lysophospholipases.

Phospholipase A1 (PLA1) specifically cleaves the ester bond at the sn-1 position. The action of PLA1 on this compound would result in the release of a free tridecanoic acid molecule and sn-glycero-3-phosphocholine. Both of these products have biological significance. Free fatty acids can be incorporated into other lipids or serve as signaling molecules, while sn-glycero-3-phosphocholine is an important intermediate in choline (B1196258) metabolism.

Lysophospholipases are another class of enzymes that can hydrolyze the remaining acyl chain from a lysophospholipid. These enzymes can act on this compound to yield tridecanoic acid and sn-glycero-3-phosphocholine. The activity of these enzymes is crucial for maintaining low concentrations of lysophospholipids in cellular membranes, as high levels can disrupt membrane integrity and be cytotoxic.

Table 2: Products of Enzymatic Hydrolysis of this compound

| Enzyme | Site of Action | Product 1 | Product 2 |

| Phospholipase A1 (PLA1) | sn-1 ester bond | Tridecanoic acid | sn-glycero-3-phosphocholine |

| Lysophospholipase | sn-1 ester bond | Tridecanoic acid | sn-glycero-3-phosphocholine |

Biological Roles and Mechanisms of Action As a Lipid Mediator

Intercellular and Intracellular Signaling Functions

LPCs act as signaling molecules both between cells (intercellular) and within cells (intracellular). researchgate.net Extracellularly, they can be released by one cell type and act on neighboring cells, thereby modulating local physiological responses. nih.gov This intercellular communication is crucial in processes such as inflammation and immune responses. nih.gov

Once inside the cell, or when generated intracellularly, LPCs can act as second messengers, influencing a variety of signaling cascades. researchgate.net Intracellular signaling pathways reportedly modulated by LPCs include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and pathways involving protein kinase C (PKC). nih.govnih.govahajournals.org For instance, the binding of LPCs to certain receptors can trigger the activation of these kinases, leading to downstream effects on gene expression and cellular function. nih.govresearchgate.net In some cellular contexts, LPCs have been shown to influence intracellular calcium levels, a key signaling event that regulates numerous cellular processes. ahajournals.org

Interactions with Specific Receptors and Transporters

The diverse biological effects of lysophosphatidylcholines are largely dependent on their interaction with specific proteins, including G protein-coupled receptors (GPCRs), nuclear receptors, and specialized transporter proteins.

LPCs are known to be ligands for several orphan GPCRs, thereby initiating intracellular signaling cascades. nih.gov Prominent among these are G2A (GPR132) and GPR4, which are involved in immune cell migration and endothelial barrier function. nih.govnih.gov Engagement of these receptors by LPCs can trigger G-protein activation and subsequent downstream signaling. nih.gov

More recently, GPR55 and GPR119 have also been identified as receptors for certain LPCs. nih.govacs.org Studies have shown that specific LPCs can act as agonists for these receptors, leading to the modulation of processes like insulin (B600854) secretion. nih.govacs.org The interaction between LPCs and these GPCRs is often dependent on the specific acyl chain length and saturation of the LPC molecule. nih.gov

| Receptor | Signaling Pathway Activated by LPC | Key Biological Outcome |

|---|---|---|

| G2A (GPR132) | ERK/MAPK | T-cell and macrophage chemotaxis nih.gov |

| GPR4 | Impairment of endothelial barrier function | Contributes to atherogenesis nih.gov |

| GPR55 | Gs cascade stimulation | Modulation of insulin secretion nih.gov |

| GPR119 | Gs cascade stimulation, cAMP accumulation | Regulation of insulin secretion nih.govacs.org |

Beyond cell surface receptors, lysophosphatidylcholines have been shown to interact with nuclear receptors, which are transcription factors that regulate gene expression. nih.gov Specifically, certain LPCs have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ and PPARγ. nih.govnih.gov

Studies have demonstrated that treatment of cells with LPCs, such as LPC(16:0) and LPC(18:1), can lead to the upregulation of PPAR target genes. nih.gov This activation of PPARs by LPCs can have significant metabolic consequences, including the regulation of fatty acid metabolism and protection against lipotoxicity in skeletal muscle cells. nih.gov Molecular docking and dynamics simulations have suggested that different LPC species can act as potential partial or full agonists for PPARγ. nih.gov

The transport of lysophosphatidylcholines across cellular membranes is a regulated process facilitated by specific transporter proteins. A key transporter is the Major Facilitator Superfamily Domain containing 2a (Mfsd2a). researchgate.netlysoveta.complos.orglysoveta.com Mfsd2a is highly expressed at the blood-brain and blood-retinal barriers and is crucial for the transport of LPCs, particularly those carrying essential fatty acids like docosahexaenoic acid (DHA), into the brain and eyes. researchgate.netwikipedia.org

The function of Mfsd2a is vital for normal brain development, and its deficiency can lead to severe neurological conditions. researchgate.netwikipedia.org This transporter mediates the sodium-dependent uptake of LPCs, highlighting a critical mechanism for the delivery of these important lipid molecules to specific tissues. researchgate.netnih.gov

Cellular Responses Elicited by 1-Tridecanoyl-sn-glycero-3-phosphocholine and Related Lysophosphatidylcholines

The signaling events initiated by LPCs translate into a variety of cellular responses, with effects on cell proliferation and differentiation being particularly noteworthy in different biological contexts.

The impact of lysophosphatidylcholines on cell proliferation is context-dependent and can be either pro-proliferative or anti-proliferative. frontiersin.org For example, in some cancer cell lines, LPCs have been shown to inhibit proliferation and induce apoptosis. nih.govnih.gov Conversely, in other cell types, such as vascular smooth muscle cells, LPCs can promote proliferation. frontiersin.org

LPCs also play a role in directing cell differentiation. They have been studied as immune activators that can promote the differentiation of monocytes into mature dendritic cells. wikipedia.org In the context of adipocyte differentiation, the metabolism of LPCs and the enzymes involved, such as lysophosphatidylcholine (B164491) acyltransferase (LPCAT), are thought to play a role in modulating this process. mdpi.com Furthermore, LPCAT2 has been implicated in the osteoblastic differentiation of myoblastic cells through the bone morphogenetic protein (BMP)/Smad signaling pathway. nih.gov

| Cellular Process | Effect of LPCs | Cell Type/Context | Associated Signaling Pathways |

|---|---|---|---|

| Proliferation | Inhibition | Lung cancer cells nih.govnih.gov | PI3K/ERK nih.gov |

| Proliferation | Promotion | Vascular smooth muscle cells frontiersin.org | - |

| Differentiation | Promotion | Monocytes to dendritic cells wikipedia.org | - |

| Differentiation | Modulation | Adipocytes mdpi.com | PPARγ mdpi.com |

| Differentiation | Modulation | Osteoblasts nih.gov | BMP/Smad nih.gov |

Cell Migration and Morphological Changes

The influence of lysophospholipids on cell migration is a significant area of research. While direct studies on this compound are limited, the broader class of lysophosphatidylcholines is known to be involved in cellular motility. For instance, the enzymatic pathways that produce and degrade glycerophosphocholine (GPC), the backbone of this molecule, are implicated in cancer cell migration. The enzyme EDI3, which cleaves GPC, has been shown to inhibit tumor cell migration, suggesting that the balance of GPC and its metabolites is crucial in controlling cell movement. Alterations in choline (B1196258) metabolism, leading to changes in the levels of compounds like this compound, can thus be inferred to impact the migratory capacity of cells.

Modulation of Cytoskeletal Dynamics

Cell migration and morphological changes are intrinsically linked to the dynamic rearrangement of the cytoskeleton. Phospholipids (B1166683) play a critical role in regulating the actin cytoskeleton, a key driver of these processes. While specific data on this compound's direct interaction with cytoskeletal components is not extensively detailed in current literature, it is understood that related phosphatidylcholines can influence the polymerization of actin. For example, certain phosphatidylcholines have been observed to inhibit the extent of actin polymerization in response to inflammatory stimuli in epithelial cells. This suggests a potential mechanism by which this compound could modulate cytoskeletal dynamics, thereby affecting cell shape and movement.

Involvement in Specific Biological Processes (In Vitro and Animal Models)

Research using in vitro and animal models provides a window into the potential physiological and pathological roles of this compound.

Neural Tissue and Cholinergic Neurotransmission Research

Phosphatidylcholines are fundamental components of neural cell membranes and serve as a source of choline for the synthesis of the neurotransmitter acetylcholine (B1216132). Studies on similar phosphatidylcholine molecules, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), have demonstrated their utility in neurotherapy and drug delivery to the brain. When used to coat nanoparticles, DMPC facilitates their adhesion to and transport across neural membranes, including axons and dendritic sheaths. This is attributed to the structural similarity between DMPC and the phospholipids in neural membranes. These findings suggest a potential, though not yet directly demonstrated, role for this compound in similar applications within neuroscience research, particularly in studies related to the integrity of neural membranes and the delivery of therapeutic agents to the central nervous system.

Lipid Transport and Lipoprotein Metabolism Studies

Phosphatidylcholines are integral to the structure and metabolism of lipoproteins, the primary carriers of lipids in the bloodstream. The phosphatidylcholine transfer protein (PC-TP) plays a regulatory role in lipid and glucose metabolism by binding and transferring phosphatidylcholine molecules between membranes. While the specific interaction of PC-TP with this compound has not been detailed, the general mechanism involves the transport of various phosphatidylcholine species. This process is crucial for the assembly and secretion of lipoproteins like very-low-density lipoprotein (VLDL) from the liver. Therefore, this compound, as a component of the cellular phosphatidylcholine pool, is likely involved in the complex processes of lipid transport and lipoprotein metabolism.

Inflammation and Immune Response Modulation

Exogenous administration of certain phosphatidylcholines has been shown to possess anti-inflammatory properties. For instance, studies have demonstrated that specific phosphatidylcholines can inhibit pro-inflammatory signaling pathways, such as those activated by tumor necrosis factor-alpha (TNF-α). This includes the inhibition of NF-κB activation and the MAP kinase pathways (p38 and ERK1/2) in intestinal epithelial cells. nih.gov These findings indicate that phosphatidylcholines can modulate the cellular response to inflammatory stimuli. Although direct evidence for this compound is not yet available, its structural similarity to these anti-inflammatory lipids suggests it may have a similar capacity to modulate immune responses. Further research is needed to elucidate the specific effects of this compound on inflammatory processes and its potential as a modulator of the immune system.

Data on Related Phosphatidylcholines in Research

| Compound/System | Model | Key Findings | Reference |

| Glycerophosphocholine (GPC) Metabolism | Cancer Cell Lines | The enzyme EDI3, which cleaves GPC, inhibits tumor cell migration. | |

| Phosphatidylcholine (PC 18:2/18:2) | Caco-2 Cells (Epithelial) | Inhibited TNF-α-induced actin polymerization. | nih.gov |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Rat Model & PC-12 Cells | Coated nanoparticles showed enhanced distribution on neural membranes and faster transport in the brain. | |

| Phosphatidylcholine Transfer Protein (PC-TP) | Murine Models | Regulates intermembrane transfer of phosphatidylcholines, influencing lipid and glucose metabolism. | |

| Phosphatidylcholine (PC 16:0/16:0) | Caco-2 Cells (Epithelial) | Inhibited TNF-α-mediated activation of p38 MAP kinase and ERK1/2 pathways. nih.gov |

Structure Activity Relationship Sar Studies of 1 Tridecanoyl Sn Glycero 3 Phosphocholine Analogs

Impact of Acyl Chain Length and Saturation on Biological Activity

The length and degree of saturation of the acyl chain attached to the sn-1 position of the glycerol (B35011) backbone are critical determinants of the biological activity of LPC analogs. Research has demonstrated that these features influence a range of cellular responses, from inflammatory signaling to membrane fluidity.

Different LPC species exhibit varied effects on cellular processes. For instance, studies on human neutrophils have shown remarkable acyl chain-dependent differences in their effects. psu.edunih.gov Unsaturated LPC species, over a wide concentration range, can induce long-lasting superoxide (B77818) production, a key component of the inflammatory response. In contrast, saturated LPCs, particularly the most abundant 16:0 species (1-palmitoyl-sn-glycero-3-phosphocholine), induce significantly less superoxide production and only within a narrow concentration range. psu.edunih.gov Saturated LPCs have also been observed to cause a greater increase in cytoplasmic calcium and, at higher concentrations, to increase plasma membrane permeability. psu.edunih.gov

The impact of the acyl chain is also evident in the production of prostacyclin in endothelial cells. A study comparing different LPC species found that their ability to induce prostacyclin production was strongly related to the acyl-chain length and degree of saturation. nih.gov For example, oleoyl-LPC (18:1) and arachidonoyl-LPC (20:4) were more potent inducers of prostacyclin than palmitoyl-LPC (16:0), while linoleoyl-LPC (18:2) was inactive. nih.gov

The physical properties of membranes are also influenced by the acyl chain characteristics of constituent phospholipids (B1166683). Shorter acyl chains can increase membrane fluidity. lipotype.com The rate of phosphatidylcholine (PC) formation from saturated lyso-PC by the enzyme lysophosphatidylcholine (B164491) acyltransferase is highest for the lyso-PC species with a 14-carbon chain acyl group. nih.gov Both increasing and decreasing the chain length from this optimum reduces the rate of PC formation. nih.gov

| LPC Analog (Acyl Chain) | Effect on Superoxide Production in Neutrophils | Prostacyclin Production Induction in HAEC (Fold Increase) | Effect on Membrane Fluidity |

|---|---|---|---|

| Saturated (e.g., 16:0) | Low induction over a narrow concentration range psu.edunih.gov | 1.4 nih.gov | Decreased fluidity |

| Unsaturated (e.g., 18:1) | High, long-lasting induction over a wide concentration range psu.edunih.gov | 3.0 nih.gov | Increased fluidity |

| Unsaturated (e.g., 18:2) | Inactive in some assays nih.gov | Inactive nih.gov | Increased fluidity |

| Unsaturated (e.g., 20:4) | Data not available | 8.3 nih.gov | Increased fluidity |

Influence of Stereochemistry on Molecular Interactions

The stereochemistry of the glycerol backbone and the position of the acyl chain are crucial for the biological recognition and activity of lysophospholipids. The natural form of lysophosphatidylcholine is the sn-1 isomer, where the fatty acid is esterified at the sn-1 position and the phosphocholine (B91661) headgroup is at the sn-3 position of the glycerol backbone.

There are two main isomers of LPC: 1-LPC, where the acyl chain is at the sn-1 position, and 2-LPC, where the acyl chain is at the sn-2 position. researchgate.net The specific positioning of the acyl chain can significantly affect the molecule's bioavailability and its interaction with enzymes and receptors. For example, in the context of omega-3 fatty acid delivery to the brain, the 2-LPC form is reported to be more highly bioavailable than the 1-LPC type. researchgate.net

While direct studies on the stereochemistry of 1-Tridecanoyl-sn-glycero-3-phosphocholine are not prevalent, research on other chiral molecules highlights the importance of stereoisomerism in biological activity. For instance, in studies of diastereomeric liposomes, the different stereochemistry of a lipid component was found to control parameters such as the area per lipid molecule, membrane fluidity, surface potential, and water organization at the lipid/water interface. rsc.org These physical properties, in turn, affect interactions with biomolecules and cellular components. rsc.org Similarly, for other bioactive compounds, the natural stereoisomers are often the most potent, suggesting that stereoselective uptake or interaction with biological targets is a key factor in their mechanism of action. nih.gov

The enzymatic processes involved in LPC metabolism also exhibit stereospecificity. Lysophosphatidylcholine acyltransferases (LPCATs), which re-esterify LPCs to form phosphatidylcholines, primarily act on the sn-2 position. mdpi.com This specificity is part of the Lands cycle, a crucial pathway for the remodeling of phospholipid acyl chains. mdpi.com

| Isomer | General Biological Implication | Example of Stereospecific Effect |

|---|---|---|

| 1-LPC (sn-1 acylation) | Common naturally occurring form. researchgate.net | Lower brain bioavailability for omega-3 fatty acids compared to 2-LPC. researchgate.net |

| 2-LPC (sn-2 acylation) | Generated by the action of phospholipase A1. researchgate.net | Higher brain bioavailability for omega-3 fatty acids. researchgate.net |

Headgroup Modifications and Functional Consequences

The phosphocholine headgroup of this compound is a key determinant of its interaction with aqueous environments and biological targets. Modifications to this polar headgroup can have profound functional consequences.

The chemistry of the headgroup significantly influences membrane fluidity and intermolecular interactions. nih.gov For instance, the inclusion of lysophosphatidylcholine (LPC) into egg phosphatidylcholine (eggPC) bilayers increases lipid diffusion and membrane fluidity. nih.gov In contrast, replacing the choline (B1196258) headgroup with an ethanolamine (B43304) headgroup, as in lyso-phosphatidylethanolamine (LPE), results in a slight decrease in diffusion. nih.gov This is attributed to the potential for hydrogen bond formation between the phosphate (B84403) group and the amine group in LPE, which can increase molecular packing and reduce fluidity. nih.gov

The nature of the headgroup also dictates the specific biological signaling pathways that are activated. While LPCs are known to be pro-inflammatory, other lysophospholipids with the same acyl chain but a different headgroup can be much less effective in activating certain cellular responses. psu.edu For example, in the context of neutrophil activation, lysophosphatidylcholine was found to be the only lysolipid that activated superoxide production at concentrations that are prevalent in plasma. psu.edu This suggests that the choline headgroup is critical for this specific biological activity.

| Headgroup | Effect on Membrane Fluidity (in eggPC bilayers) | Effect on Neutrophil Superoxide Production |

|---|---|---|

| Phosphocholine (LPC) | Significant increase nih.gov | Active at plasma concentrations psu.edu |

| Phosphoethanolamine (LPE) | Slight decrease nih.gov | Much less effective than LPC psu.edu |

Applications As Biochemical Tools in Research

Use as a Standard in Lipidomics and Metabolomics Profiling

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, accurate quantification is paramount. A major challenge in mass spectrometry-based analyses is the variability that can be introduced during sample preparation and analysis. To correct for this, internal standards are added to samples in known quantities at the beginning of the workflow.

1-Tridecanoyl-sn-glycero-3-phosphocholine, along with other odd-chain lysophospholipids, is particularly well-suited for this role. The rationale for its use lies in the fact that fatty acids with an odd number of carbon atoms are rare in most mammalian biological systems, where even-numbered carbon chains predominate. researchgate.net Consequently, lysophospholipids containing these odd-chain fatty acids, such as tridecanoic acid (C13:0), are typically absent or present at very low levels in the samples being analyzed. researchgate.net This minimizes the risk of interference from endogenous molecules, allowing for precise quantification of other, naturally occurring lysophosphatidylcholines and related lipids.

The use of a suite of odd-chain lipid standards allows for the correction of variations in extraction efficiency and instrument response, thereby improving the accuracy and reproducibility of lipid profiling studies.

Table 1: Examples of Odd-Chain Lysophospholipids Used as Internal Standards

| Compound Name | Abbreviation | Fatty Acid Chain |

| This compound | LPC(13:0) | C13:0 |

| 1-Pentadecanoyl-sn-glycero-3-phosphocholine | LPC(15:0) | C15:0 |

| 1-Heptadecanoyl-sn-glycero-3-phosphocholine | LPC(17:0) | C17:0 |

| 1-Nonadecanoyl-sn-glycero-3-phosphocholine | LPC(19:0) | C19:0 |

This table provides examples of odd-chain lysophosphatidylcholines commonly used as internal standards in lipidomics and metabolomics research.

Reagent in Biochemical Assays and Enzyme Characterization

Beyond its use as an analytical standard, this compound also serves as a reagent in a variety of biochemical assays. targetmol.cn Lysophospholipids, in general, are known to be biologically active molecules that can influence the activity of various enzymes and cellular processes.

Due to their amphiphilic nature, these molecules can act as detergents at certain concentrations, which can be useful for solubilizing membrane proteins or modulating the activity of enzymes in vitro. The specific properties of this compound, with its defined acyl chain length, allow researchers to investigate the structure-activity relationships of lipid-protein interactions in a controlled manner.

Substrate for Studying Lipid-Modifying Enzymes

The metabolism of phospholipids (B1166683) is a dynamic process governed by a host of enzymes. This compound can serve as a valuable substrate for studying the activity of several classes of lipid-modifying enzymes. For instance, it can be used to characterize the activity of lysophospholipases, which are enzymes that hydrolyze the fatty acid from lysophospholipids.

Furthermore, it can be employed as a substrate for acyltransferases, enzymes that attach a second fatty acid to the lysophospholipid to form a phosphatidylcholine. researchgate.net The use of a substrate with a defined, odd-numbered acyl chain allows for straightforward detection and quantification of the enzymatic products using mass spectrometry, as the products will also contain the distinctive odd-chain fatty acid.

Table 2: Potential Enzymatic Reactions Involving this compound

| Enzyme Class | Reaction | Product(s) |

| Lysophospholipase | Hydrolysis of the tridecanoyl group | sn-glycero-3-phosphocholine + Tridecanoic acid |

| Acyltransferase | Acylation at the sn-2 position | 1-Tridecanoyl-2-acyl-sn-glycero-3-phosphocholine |

This table illustrates the potential enzymatic transformations of this compound when used as a substrate to study lipid-modifying enzymes.

Components in Model Systems for Membrane Studies

Biological membranes are complex structures primarily composed of a phospholipid bilayer. To study the intricate biophysical properties and functions of these membranes, researchers often utilize simplified model systems, such as liposomes and supported lipid bilayers. nih.govresearchgate.net

The incorporation of lysophospholipids like this compound into these model membranes can induce changes in their physical properties. Due to their cone-like shape, resulting from having a single acyl chain, lysophospholipids can alter membrane curvature, fluidity, and permeability. The defined structure of this compound allows for systematic investigations into how the presence of a lysophospholipid with a specific chain length affects these membrane characteristics.

For example, studies using related phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have shown that the physical state of the lipid bilayer significantly influences biological processes such as antigen presentation. mdpi.com By incorporating this compound, researchers can probe the effects of localized disruptions in the bilayer on the function of membrane-associated proteins and other cellular events.

Q & A

Q. What are validated methods for quantifying 1-Tridecanoyl-sn-glycero-3-phosphocholine in biological matrices?

Quantification typically involves enzymatic assays or chromatographic techniques. For example:

- Phosphatidylcholine Assay Kits utilize phospholipase D to hydrolyze phosphatidylcholine into choline, which is oxidized to produce a colorimetric or fluorometric signal. Ensure proper sample dilution to avoid exceeding the standard curve range, and subtract background signals (e.g., endogenous choline) using a sample blank .

- HPLC with evaporative light scattering detection (ELSD) is recommended for lipid specificity. Use C18 reverse-phase columns with isopropanol/hexane/water mobile phases to separate phospholipid classes .

Q. How should researchers extract this compound from complex biological samples?

The Bligh and Dyer method is a gold standard for lipid extraction:

Homogenize tissue in chloroform:methanol (1:2 v/v).

Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), inducing phase separation.

Collect the chloroform layer (lipid-rich) and evaporate under nitrogen. Purify further via solid-phase extraction if required .

Q. What are critical factors in maintaining the stability of this compound during experiments?

- Oxidation prevention : Store samples at -80°C under nitrogen or argon. Add antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v.

- Hydrolysis avoidance : Use neutral pH buffers and avoid prolonged exposure to temperatures >4°C during handling .

Advanced Research Questions

Q. How can researchers resolve structural isomers or diastereomers of this compound in synthetic mixtures?

- Chiral chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with ethanol/hexane gradients to separate sn-1 and sn-2 isomers.

- NMR spectroscopy : Compare the chemical shifts of the glycerol backbone protons (δ ~3.5–5.5 ppm) to confirm stereochemistry. For example, the sn-3 phosphocholine group produces distinct splitting patterns in H and P NMR .

Q. What experimental strategies mitigate interference from lysophosphatidylcholine derivatives during analysis?

- Sample pretreatment : Use phospholipase A2 inhibitors (e.g., bromoenol lactone) during extraction to prevent acyl chain hydrolysis.

- Mass spectrometry (MS) : Employ high-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) to distinguish 1-Tridecanoyl-sn-glycero-3-phosphocholine (precursor ion m/z 650.4) from lysophosphatidylcholine (m/z 496.3) based on fragment patterns .

Q. How can researchers validate the purity of synthetic this compound batches?

- Thin-layer chromatography (TLC) : Use silica gel plates with a chloroform/methanol/water (65:25:4) mobile phase. Stain with iodine vapor or molybdenum blue to detect impurities.

- LC-MS lipidomics : Compare retention times and mass spectra against commercial standards. Purity ≥95% is typically required for membrane biophysics studies .

Q. What are the implications of acyl chain length variation in phosphatidylcholine analogs for membrane dynamics studies?

- Differential scanning calorimetry (DSC) : Shorter chains (e.g., tridecanoyl vs. stearoyl) reduce phase transition temperatures (). For 1-Tridecanoyl-sn-glycero-3-phosphocholine, expect ~15–20°C lower than 1,2-distearoyl analogs.

- Langmuir trough assays : Measure surface pressure-area isotherms to assess packing density and monolayer stability .

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.